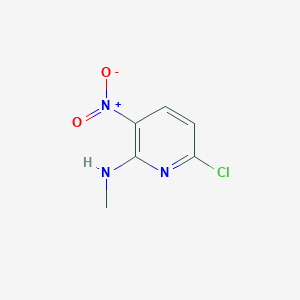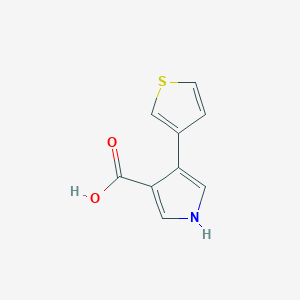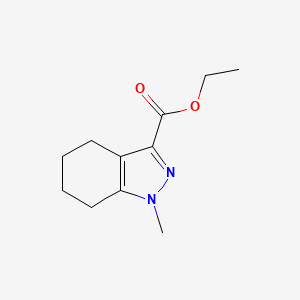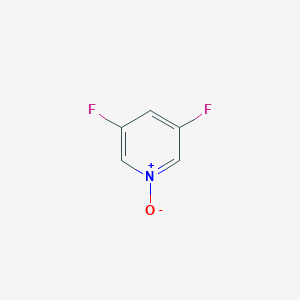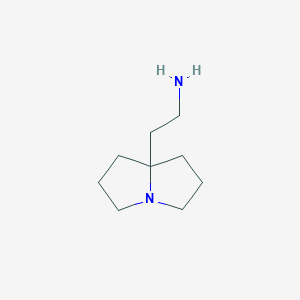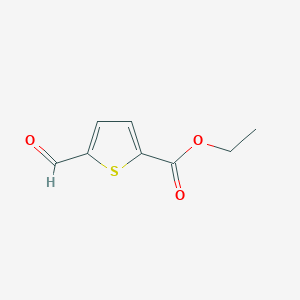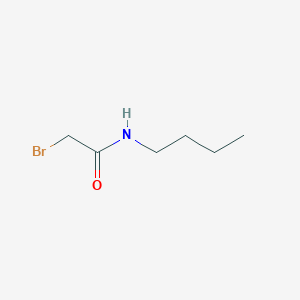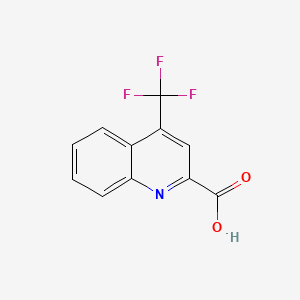
Acide 4-(trifluorométhyl)quinoléine-2-carboxylique
Vue d'ensemble
Description
4-(trifluoromethyl)quinoline-2-carboxylic Acid is a unique chemical compound. It has a molecular formula of C11H6F3NO2 and a molecular weight of 241.17 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-(trifluoromethyl)quinoline-2-carboxylic Acid consists of a quinoline ring with a trifluoromethyl group at the 4-position and a carboxylic acid group at the 2-position . The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)7-5-9(10(16)17)15-8-4-2-1-3-6(7)8/h1-5H,(H,16,17) .Physical And Chemical Properties Analysis
4-(trifluoromethyl)quinoline-2-carboxylic Acid is a yellow to brown solid . It has a molecular weight of 241.168 and a molecular formula of C11H6F3NO2 .Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Ce composé est utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques. Ses dérivés ont été synthétisés et évalués comme des inhibiteurs puissants des phosphatases alcalines, qui sont des enzymes importantes dans divers processus physiologiques et pathologiques .
Source de potentiel biologique
Les chimistes organiciens apprécient les petites molécules comme l'acide 4-(trifluorométhyl)quinoléine-2-carboxylique pour leur riche potentiel biologique. Il sert de structure de base pour développer de nouveaux composés ayant des effets thérapeutiques potentiels .
Découverte de médicaments
Les dérivés de la quinoléine sont des échafaudages essentiels pour les pistes de découverte de médicaments en raison de leurs applications polyvalentes en chimie organique synthétique. Ils jouent un rôle important dans le développement de nouveaux médicaments .
Chimie organique synthétique
En chimie organique synthétique, ce composé est utilisé pour sa réactivité et sa capacité à former divers dérivés structurellement complexes, ce qui peut conduire au développement de nouveaux matériaux ou produits chimiques aux propriétés uniques .
Développement d'inhibiteurs
Les dérivés de l'This compound ont été explorés pour leurs propriétés inhibitrices contre des enzymes ou des récepteurs spécifiques, qui peuvent être appliqués dans le traitement de maladies ou comme outils en recherche biochimique .
Synthèse chimique
Ce composé peut être utilisé dans des processus de synthèse chimique pour créer des molécules complexes qui peuvent avoir des applications dans différents domaines tels que la science des matériaux, la nanotechnologie ou la catalyse .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Analyse Biochimique
Biochemical Properties
4-(Trifluoromethyl)quinoline-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as reverse transcriptase, where it acts as an inhibitor by binding to the enzyme’s active site and preventing its normal function . Additionally, 4-(Trifluoromethyl)quinoline-2-carboxylic acid can form hydrogen bonds with specific amino acid residues in proteins, leading to alterations in protein conformation and activity . These interactions highlight the compound’s potential as a tool for studying enzyme mechanisms and protein functions.
Cellular Effects
The effects of 4-(Trifluoromethyl)quinoline-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By inhibiting specific kinases, 4-(Trifluoromethyl)quinoline-2-carboxylic acid can modulate signal transduction pathways, leading to changes in gene expression and cellular metabolism . For instance, it has been shown to downregulate the expression of genes involved in cell proliferation and survival, thereby affecting cell growth and apoptosis . These cellular effects make it a valuable compound for investigating cell signaling and gene regulation.
Molecular Mechanism
The molecular mechanism of action of 4-(Trifluoromethyl)quinoline-2-carboxylic acid involves its ability to bind to specific biomolecules and modulate their activity. At the molecular level, this compound can inhibit enzyme activity by occupying the enzyme’s active site and preventing substrate binding . Additionally, 4-(Trifluoromethyl)quinoline-2-carboxylic acid can interact with transcription factors, leading to changes in gene expression patterns . These interactions are mediated by the compound’s trifluoromethyl group, which enhances its binding affinity and specificity for target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)quinoline-2-carboxylic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 4-(Trifluoromethyl)quinoline-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)quinoline-2-carboxylic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 4-(Trifluoromethyl)quinoline-2-carboxylic acid can induce adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing dosage regimens in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-(Trifluoromethyl)quinoline-2-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . Additionally, 4-(Trifluoromethyl)quinoline-2-carboxylic acid can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels . These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-(Trifluoromethyl)quinoline-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Once inside the cell, 4-(Trifluoromethyl)quinoline-2-carboxylic acid can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)quinoline-2-carboxylic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting sequences on proteins . Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity . Understanding the subcellular localization of 4-(Trifluoromethyl)quinoline-2-carboxylic acid is critical for elucidating its mechanism of action and functional effects.
Propriétés
IUPAC Name |
4-(trifluoromethyl)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-9(10(16)17)15-8-4-2-1-3-6(7)8/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGNZDRZJWUYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454721 | |
| Record name | 4-(trifluoromethyl)quinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588702-67-4 | |
| Record name | 4-(Trifluoromethyl)-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588702-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(trifluoromethyl)quinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BMS-986318, containing the 4-(trifluoromethyl)quinoline-2-carboxylic acid moiety, interact with FXR and what are the downstream effects of this interaction?
A1: BMS-986318 acts as a potent nonbile acid agonist of the Farnesoid X Receptor (FXR) []. While the exact binding mode is not detailed in the provided abstract, it's known that FXR agonists typically bind to the ligand-binding domain of the receptor. This binding induces a conformational change in FXR, allowing it to heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements, regulating the transcription of genes involved in bile acid synthesis, transport, and metabolism. Activation of FXR by BMS-986318 ultimately leads to beneficial effects in the context of liver disease, such as reduced inflammation and fibrosis, as observed in the mouse bile duct ligation model [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



